

# An In-depth Technical Guide to Cyclohex-2-ene-1-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *cyclohex-2-ene-1-carbonitrile*

Cat. No.: B079223

[Get Quote](#)

## An Introduction to a Versatile Cyclohexene Derivative

**Cyclohex-2-ene-1-carbonitrile**, a member of the unsaturated cyclohexanecarbonitrile family, presents a unique structural motif of interest in synthetic chemistry. Its chemical formula is  $C_7H_9N$ , with a molecular weight of approximately 107.15 g/mol <sup>[1]</sup>. The molecule features a six-membered carbon ring containing a double bond and a nitrile functional group. This combination of an alkene and a nitrile group on a cyclic backbone makes it a potentially valuable building block for the synthesis of more complex molecules.

## Structural Formula

The structural formula for **cyclohex-2-ene-1-carbonitrile** is presented below:

Chemical Structure:

IUPAC Name: **cyclohex-2-ene-1-carbonitrile**<sup>[1]</sup> CAS Number: 13048-17-4<sup>[1]</sup> Molecular Formula:  $C_7H_9N$ <sup>[1]</sup> InChI Key: SHQBSKNMMFNYGZ-UHFFFAOYSA-N<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **cyclohex-2-ene-1-carbonitrile** is provided in the table below. It is important to note that comprehensive experimental data for this specific compound is limited in publicly available literature.

Property	Value	Reference
Molecular Weight	107.15 g/mol	[1]
Boiling Point	200.9 °C at 760 mmHg	[2]
Density	0.94 g/cm <sup>3</sup>	[2]
Flash Point	65.8 °C	[2]
Water Solubility	Sparingly soluble	[3]

## Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for **cyclohex-2-ene-1-carbonitrile** is not readily available in the public domain. However, based on the structure, the following characteristic spectral features can be anticipated:

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and aliphatic protons. The exact chemical shifts and coupling constants would require experimental determination.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will exhibit characteristic peaks for the nitrile carbon, the two sp<sup>2</sup> hybridized carbons of the double bond, and the four sp<sup>3</sup> hybridized carbons of the cyclohexene ring. Based on related structures, the nitrile carbon is expected to appear in the range of 115-125 ppm. The alkene carbons would likely resonate between 120 and 140 ppm.

### Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
C≡N (Nitrile)	~2250 - 2200 (weak to medium)
C=C (Alkene)	~1680 - 1620 (variable)
=C-H (Vinyl)	~3100 - 3000
C-H (Aliphatic)	~3000 - 2850

A vapor phase IR spectrum is noted to be available on SpectraBase.<sup>[1]</sup>

## Mass Spectrometry (MS)

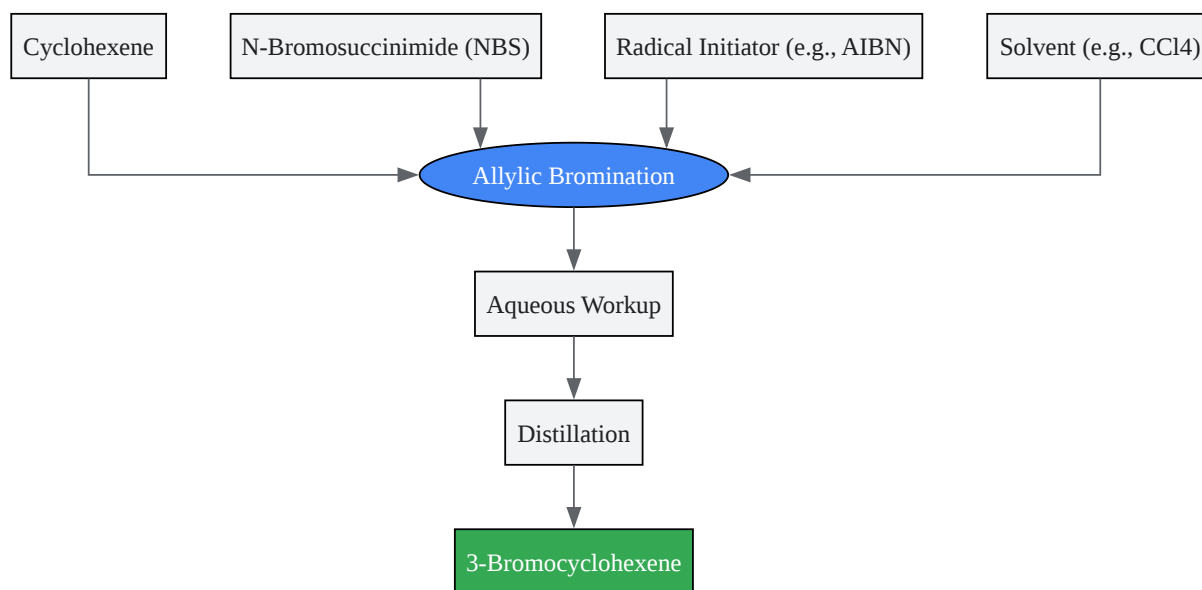
In the mass spectrum, the molecular ion peak (M<sup>+</sup>) would be expected at an m/z of approximately 107. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as HCN, providing further structural information. A GC-MS spectrum is noted to be available on SpectraBase.<sup>[1]</sup>

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis of **cyclohex-2-ene-1-carbonitrile** are scarce in the literature. However, a plausible synthetic route involves the allylic cyanation of a suitable cyclohexene precursor. One potential starting material is 3-bromocyclohexene.

## Illustrative Synthesis Workflow: Synthesis of 3-Bromocyclohexene (Precursor)

A common method for the synthesis of 3-bromocyclohexene is the allylic bromination of cyclohexene using N-bromosuccinimide (NBS) with a radical initiator.<sup>[4][5]</sup>



[Click to download full resolution via product page](#)

**Fig. 1:** General workflow for the synthesis of 3-bromocyclohexene.

Detailed Protocol for 3-Bromocyclohexene Synthesis:

- In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexene and N-bromosuccinimide in a suitable solvent such as carbon tetrachloride.[4][5]
- Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN).[4][5]
- Heat the reaction mixture to reflux for several hours.[4]
- After cooling to room temperature, filter the mixture to remove the succinimide byproduct.
- Wash the filtrate sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.[4]

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield 3-bromocyclohexene.[5]

The subsequent conversion of 3-bromocyclohexene to **cyclohex-2-ene-1-carbonitrile** would likely involve a nucleophilic substitution reaction with a cyanide salt. However, a specific and detailed protocol for this transformation is not readily available.

## Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activity of **cyclohex-2-ene-1-carbonitrile**. While some studies have explored the biological effects of other cyclohexene derivatives and nitrile-containing compounds, these findings cannot be directly extrapolated to the target molecule.[6][7]

For instance, some  $\alpha,\beta$ -unsaturated carbonyl-based cyclohexanone derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, with potential applications in neurodegenerative diseases.[6] Additionally, various natural products containing a nitrile group have demonstrated a wide range of biological activities, including cytotoxic, antimicrobial, and antiprotozoal effects.[7] The nitrile group can be a key pharmacophore, potentially improving metabolic stability and binding affinity to biological targets.[8]

However, without specific experimental data on **cyclohex-2-ene-1-carbonitrile**, it is not possible to construct a diagram of a signaling pathway or to detail its mechanism of action in a biological context. Further research is required to elucidate any potential pharmacological or toxicological properties of this compound.

## Conclusion

**Cyclohex-2-ene-1-carbonitrile** is a structurally interesting molecule with potential applications in organic synthesis. This guide has summarized the available information on its structure, physicochemical properties, and anticipated spectroscopic features. The lack of detailed experimental protocols for its synthesis and the absence of data on its biological activity represent significant knowledge gaps. Further research is warranted to fully characterize this compound and to explore its potential utility in medicinal chemistry and other scientific

disciplines. Researchers interested in this molecule should consider de novo synthesis and a comprehensive evaluation of its biological profile.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cyclohex-2-ene-1-carbonitrile | C<sub>7</sub>H<sub>9</sub>N | CID 139375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyclohexene-1-carbonitrile | CAS#:13048-17-4 | Chemsrce [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Biological evaluation of synthetic  $\alpha,\beta$ -unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid- $\beta$  aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclohex-2-ene-1-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079223#cyclohex-2-ene-1-carbonitrile-structural-formula]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)